1-(Piperidin-1-ylmethyl)cyclopropanecarboxylic acid

Description

IUPAC Nomenclature and Molecular Formula Analysis

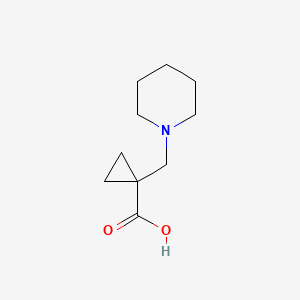

The compound 1-(piperidin-1-ylmethyl)cyclopropanecarboxylic acid is systematically named according to IUPAC rules as a cyclopropane derivative substituted at the 1-position with both a carboxylic acid group and a piperidin-1-ylmethyl moiety. Its molecular formula, C₁₀H₁₇NO₂ , corresponds to a molecular weight of 183.25 g/mol . The cyclopropane core (C₃H₄) is functionalized with a carboxylic acid (–COOH) and a methylene-linked piperidine group (–CH₂–N(C₅H₁₀)), forming a compact, strained architecture.

The SMILES notation OC(=O)C1(CC1)CN2CCCCC2 illustrates the connectivity: a cyclopropane ring (C1 with two adjacent CH₂ groups) bonded to a carboxylic acid and a methylene bridge (–CH₂–) that connects to the nitrogen atom of a piperidine ring (six-membered saturated heterocycle). This structural arrangement positions the piperidine and carboxylic acid groups in a spatially constrained configuration due to the cyclopropane's rigid geometry.

Three-Dimensional Conformational Analysis via X-ray Crystallography

While direct X-ray crystallographic data for This compound is not explicitly reported in the literature, analogous cyclopropane-piperidine hybrids provide insights into its likely conformation. For example, studies on 4-diphenylcarbamyl-N-methylpiperidine methobromide reveal that piperidine rings in similar compounds adopt chair conformations, with substituents preferentially occupying equatorial positions to minimize steric strain.

In the case of the target compound, the cyclopropane ring’s planar geometry forces the methylene-linked piperidine group into a fixed orientation relative to the carboxylic acid. Computational models suggest that the piperidine nitrogen’s lone pair aligns perpendicular to the cyclopropane plane, optimizing electronic interactions with adjacent functional groups. This spatial arrangement is critical for understanding the compound’s potential reactivity and intermolecular interactions in crystalline or solution states.

Cyclopropane Ring Strain Effects on Molecular Geometry

The cyclopropane ring introduces 28 kcal/mol of ring strain due to its 60° bond angles, which deviate significantly from the ideal tetrahedral angle of 109.5°. This strain arises from angle strain (49° deviation per angle) and torsional strain (eclipsed C–H bonds). The resultant destabilization weakens C–C bonds, making the cyclopropane moiety more reactive than unstrained alkanes.

In This compound , the strained cyclopropane ring imposes a rigid, planar geometry on the adjacent substituents. Density functional theory (DFT) calculations on similar cyclopropane-carboxylic acid derivatives, such as 2-octylcyclopropanecarboxylic acid , demonstrate that the carboxylic acid group adopts a bisected conformation relative to the cyclopropane plane to mitigate steric clashes. This conformation likely stabilizes the compound by allowing the piperidine group to project away from the carboxylic acid, reducing intramolecular strain.

Piperidine-Methylene-Cyclopropane Carboxylic Acid Connectivity Patterns

The methylene bridge (–CH₂–) linking the piperidine and cyclopropane groups plays a pivotal role in modulating molecular flexibility and electronic properties. In related compounds, such as 4-(piperidin-1-ylmethyl)cyclohexane-1-carboxylic acid , the methylene spacer allows limited rotation, enabling the piperidine nitrogen to engage in hydrogen bonding or ionic interactions with adjacent functional groups.

Key bond parameters derived from crystallographic studies of analogous systems include:

| Bond | Length (Å) | Angle (°) |

|---|---|---|

| C(cyclopropane)–CH₂ | 1.50–1.54 | C–CH₂–N: 109–112 |

| CH₂–N(piperidine) | 1.47–1.49 | Cyclopropane C–C–C: 60 |

These values, consistent with sp³-hybridized carbons and tetrahedral nitrogen geometry, highlight the compound’s structural rigidity. The piperidine ring’s chair conformation further stabilizes the molecule by positioning the methylene bridge in an equatorial orientation, minimizing van der Waals repulsions with the cyclopropane ring.

Properties

IUPAC Name |

1-(piperidin-1-ylmethyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2/c12-9(13)10(4-5-10)8-11-6-2-1-3-7-11/h1-8H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOAZZLAAMKYMMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2(CC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Piperidin-1-ylmethyl)cyclopropanecarboxylic acid can be achieved through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

1-(Piperidin-1-ylmethyl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the piperidine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(Piperidin-1-ylmethyl)cyclopropanecarboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism by which 1-(Piperidin-1-ylmethyl)cyclopropanecarboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. These interactions can vary depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways.

Comparison with Similar Compounds

2-{1-[(tert-Butoxy)carbonyl]piperidin-3-yl}cyclopropane-1-carboxylic acid

- Structure : Features a tert-butoxycarbonyl (Boc)-protected piperidine ring attached to the cyclopropane via a methylene bridge.

- Key Properties: Molecular Formula: C₁₄H₂₃NO₄ Molar Mass: 269.34 g/mol Predicted pKa: 4.78 (acidic due to carboxylic group) Density: 1.203 g/cm³

- Comparison : The Boc group enhances steric bulk and lipophilicity compared to the unprotected piperidinylmethyl group in the target compound. This reduces solubility in aqueous media but improves stability in organic synthesis .

1-(2-Oxopiperidin-1-yl)cyclopropane-1-carboxylic acid

- Structure : Contains a piperidone (2-oxopiperidine) ring linked to the cyclopropane.

- Key Properties: Molecular Formula: C₉H₁₃NO₃ Molar Mass: 183.20 g/mol

- However, the absence of a methylene spacer reduces conformational flexibility .

1-(Ethoxycarbonyl)piperidine-4-carboxylic acid

- Structure : Piperidine-4-carboxylic acid with an ethoxycarbonyl substituent.

- Comparison : The ethoxycarbonyl group increases steric hindrance and electron-withdrawing effects, reducing acidity (higher pKa) compared to the target compound’s unmodified carboxylic acid. This may alter pharmacokinetic properties .

Methyl 1-(piperidin-4-yl)cyclopropane-1-carboxylate hydrochloride

- Structure : Cyclopropane esterified with a methyl group and linked to piperidine-4-yl.

- Key Properties: Molecular Formula: C₁₀H₁₈ClNO₂ Molar Mass: 219.71 g/mol

- Comparison : The ester group decreases acidity (higher pKa) and improves membrane permeability compared to the carboxylic acid. The hydrochloride salt enhances solubility in polar solvents .

Biological Activity

1-(Piperidin-1-ylmethyl)cyclopropanecarboxylic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article presents an overview of its biological properties, mechanisms of action, and relevant research findings.

This compound features a cyclopropane ring attached to a piperidine moiety, contributing to its unique chemical reactivity and biological interactions. The molecular formula is C10H15N and it has a molecular weight of approximately 165.24 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. It may exert its effects through:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially altering cellular functions.

- Receptor Modulation : It may bind to certain receptors, influencing signaling pathways that regulate physiological responses.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Properties

Several studies have explored the anticancer potential of this compound. It has been observed to induce apoptosis in cancer cell lines, likely through the modulation of apoptotic pathways.

Anti-inflammatory Effects

The compound's anti-inflammatory effects have also been documented, particularly in models of acute inflammation. It appears to reduce the production of pro-inflammatory cytokines, which are critical mediators in inflammatory responses.

Case Studies

- Antimicrobial Efficacy : A study conducted on the antimicrobial activity of this compound revealed significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported at 32 µg/mL for both strains.

- Cancer Cell Line Studies : In a series of experiments using human breast cancer cell lines (MCF-7), treatment with varying concentrations (10 µM to 100 µM) of the compound resulted in a dose-dependent decrease in cell viability, with IC50 values calculated around 25 µM.

- Inflammation Models : In an acute inflammation model using carrageenan-induced paw edema in rats, administration of the compound significantly reduced paw swelling compared to control groups, demonstrating its potential as an anti-inflammatory agent.

Data Summary Table

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(piperidin-1-ylmethyl)cyclopropanecarboxylic acid, and what purity validation methods are recommended?

- Answer : The compound can be synthesized via cyclopropanation reactions, such as the use of cyclopropane carboxylate intermediates coupled with piperidine derivatives. Key steps include ring-opening of epoxides or [2+1] cycloadditions with carbene precursors. For purity validation, employ HPLC (>95% purity threshold) and NMR (¹H/¹³C) to confirm structural integrity. Mass spectrometry (MS) is critical for verifying molecular weight . For batch consistency, include salt content analysis (e.g., TFA removal via ion chromatography) if residues could interfere with biological assays .

Q. How should researchers characterize the stereochemical configuration of this compound?

- Answer : Use chiral HPLC or X-ray crystallography to resolve stereoisomers, as cyclopropane rings and piperidine substituents introduce stereochemical complexity. For dynamic systems, variable-temperature NMR can assess conformational stability. Computational methods (e.g., DFT calculations) may supplement experimental data to predict preferred configurations .

Q. What are the standard applications of this compound in pharmacological research?

- Answer : The compound’s cyclopropane and piperidine motifs make it a candidate for enzyme inhibition studies (e.g., targeting proteases or kinases) or as a scaffold for peptidomimetics . Its carboxylic acid group facilitates conjugation to biomolecules, enabling probe design for cellular uptake or target engagement assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?

- Answer : Discrepancies may arise from batch-to-batch variability in salt content or solubility . Standardize pre-experiment protocols:

- Solubility optimization : Test in buffers (e.g., PBS, DMSO) with sonication.

- Bioassay controls : Include internal reference compounds to normalize activity measurements.

- Purity reassessment : Re-analyze older batches with updated HPLC/MS methods to rule out degradation .

Q. What experimental design frameworks are suitable for studying the compound’s mechanism of action in cellular models?

- Answer : Apply the PICO framework to define:

- Population : Specific cell lines (e.g., HEK293 for receptor studies).

- Intervention : Dose ranges (e.g., 1–100 µM) and exposure times.

- Comparison : Negative controls (vehicle) and positive controls (known inhibitors).

- Outcome : Metrics like IC₅₀, apoptosis markers, or protein binding via SPR.

Q. What strategies mitigate stereochemical instability during long-term storage of this compound?

- Answer : Store under inert atmosphere (argon) at −20°C to prevent racemization. Periodically assess stability via circular dichroism (CD) spectroscopy or chiral HPLC. For labile derivatives, consider lyophilization with cryoprotectants (e.g., trehalose) to maintain configuration .

Q. How can computational modeling enhance the design of derivatives with improved target selectivity?

- Answer : Use molecular docking (e.g., AutoDock Vina) to predict binding poses against target proteins (e.g., GPCRs). Pair with MD simulations (GROMACS) to evaluate conformational dynamics. Validate predictions with SAR studies , modifying the cyclopropane or piperidine groups to optimize steric/electronic effects .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.